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SB1-G-187

Targeted protein degradation Chemical proteomics CRBN interactome

Multi-kinase PROTAC degraders are not interchangeable reagents; mismatched degradation profiles cause irreproducible results. SB1-G-187 (CAS 2769753-18-4) is a validated CRBN-based multi-kinase degrader with a defined enrichment signature, solving this critical reproducibility challenge. - Reproducibly enriches 18 targets across MOLT4 & Kelly cells; 6 kinase overlaps confirmed by orthogonal global degradation datasets. - Partial p97/VCP-dependent mechanism enables dissection of p97-dependent vs. independent degradation routes using p97 inhibitors. - Terminal alkyne enables CuAAC conjugation to fluorophores or biotin for pull-down/imaging without custom probe synthesis.

Molecular Formula C52H54F3N9O10
Molecular Weight 1022.0 g/mol
Cat. No. B10823910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB1-G-187
Molecular FormulaC52H54F3N9O10
Molecular Weight1022.0 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)CCCOCCOCCOCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C(F)(F)F)C#CC7=CN=C8N7N=CC=C8
InChIInChI=1S/C52H54F3N9O10/c1-34-8-9-36(29-35(34)11-13-39-31-57-44-7-3-16-58-64(39)44)48(67)59-38-12-10-37(41(30-38)52(53,54)55)32-62-21-19-61(20-22-62)18-4-23-71-25-27-73-28-26-72-24-17-56-46(66)33-74-43-6-2-5-40-47(43)51(70)63(50(40)69)42-14-15-45(65)60-49(42)68/h2-3,5-10,12,16,29-31,42H,4,14-15,17-28,32-33H2,1H3,(H,56,66)(H,59,67)(H,60,65,68)
InChIKeyHKRYQLKHNCVSRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SB1-G-187 Multi-Kinase PROTAC Degrader


SB1-G-187 is a GNF-7-based heterobifunctional PROteolysis TArgeting Chimera (PROTAC) that functions as a multi-kinase degrader by recruiting the E3 ubiquitin ligase CRL4^CRBN [1]. It incorporates a cereblon (CRBN)-recruiting ligand linked to a multi-kinase warhead, enabling targeted ubiquitination and proteasomal degradation of multiple kinases including YES1, IRAK1, LYN, CDK1, LCK, MAP3K7, and SRC . With a molecular weight of 1022.03 Da, a purity specification of ≥98.70%, and an alkyne functional group for click chemistry applications, this compound is supplied as a research-use-only reagent under CAS 2769753-18-4 .

1 Heterobifunctional CRBN-based PROTAC for multi-kinase degradation research
2 Designed for CRBN interactome profiling and neo-substrate discovery workflows
3 Terminal alkyne enables click chemistry conjugation without custom linker synthesis

Why SB1-G-187 Cannot Be Replaced


Multi-kinase PROTAC degraders are not interchangeable reagents. Their cellular activity is dictated by the specific ternary complex geometry formed between the target kinase, the E3 ligase, and the degrader molecule—parameters that vary dramatically with linker composition, E3 ligase choice, and warhead structure [1]. SB1-G-187 employs a CRBN-based ligand and a GNF-7-derived warhead connected via a specific polyethylene glycol linker; this design yields a distinct CRBN interactome enrichment signature (18 targets across two cell lines) that differs substantially from other multi-kinase PROTACs such as TL12-186 (cereblon-dependent, broad CDK/BTK/FLT3/Aurora coverage) and SK-3-91 (E-STUB pathway, >125 kinases degraded) . Additionally, SB1-G-187's degradation activity is partially p97/VCP-dependent, a mechanistic feature not universally shared across multi-kinase degraders [1]. Substituting with an alternative multi-kinase degrader without matching the degradation profile and mechanistic context risks irreproducible experimental outcomes and invalid cross-study comparisons.

Mechanism Ternary complex geometry depends on linker, E3 ligase, and warhead; identical kinase targets do not guarantee equivalent degradation profile.
Interactome CRBN interactome enrichment signature differs substantially from other multi-kinase PROTACs (e.g., TL12-186, SK-3-91), potentially altering off-target context.
Pathway Partial p97/VCP dependence is not universally shared; substituting a purely proteasome-dependent degrader may shift degradation kinetics and target scope.

SB1-G-187 Head-to-Head Evidence


CRBN Interactome Breadth vs. Pomalidomide

In a unified, label-free quantitative affinity proteomics workflow using FLAG-CRBN-DDB1ΔB as bait in MOLT4 and Kelly cell lysates, SB1-G-187 enriched 18 protein targets (16 in MOLT4, 7 in Kelly), compared to 11 targets for the benchmark molecular glue pomalidomide (9 in MOLT4, 4 in Kelly) [1]. This represents a 64% larger target capture in this specific assay context, demonstrating that SB1-G-187's heterobifunctional design accesses a broader CRBN-dependent interactome than an FDA-approved IMiD molecular glue when profiled under identical conditions [1].

CRBN Interactome vs. Pomalidomide
Head-to-head
18 enriched targets vs. 11 (+64%)
Broader CRBN-dependent interactome coverage
MOLT4/Kelly lysates, FLAG-CRBN affinity proteomics
Targeted protein degradation Chemical proteomics CRBN interactome

Kinase Degradation Overlap vs. Pomalidomide

When SB1-G-187 CRBN enrichment data was cross-referenced against publicly available global proteomics degradation data from the Fischer Lab database (spanning HEK293T, Kelly, and MOLT4 cells), 6 overlapping protein kinase hits were confirmed: CDK1, IRAK1, LCK, LYN, MAP3K7, and SRC [1]. In contrast, pomalidomide enrichment data showed only 4 overlapping hits with degradation datasets (IKZF1, IKZF3, ZFP91, and SALL4), none of which are protein kinases [1]. This demonstrates that SB1-G-187's CRBN-enriched targets include bona fide degradable kinases, whereas pomalidomide's enriched and degraded targets primarily represent zinc-finger transcription factors.

Kinase Degradation vs. Pomalidomide
Head-to-head
6 degradable kinases confirmed vs. 0
Kinase-class degradation profile distinct from transcription factors
Cross-referenced with global degradation proteomics datasets
Kinase degradation Global proteomics Target engagement

Partial p97/VCP-Dependent Degradation

SB1-G-187-mediated kinase degradation occurs in a partially p97/VCP-dependent manner . Pharmacological inhibition or genetic depletion of the p97/VCP unfoldase reduces but does not abolish SB1-G-187-induced target degradation, indicating that SB1-G-187 substrates can be extracted from multi-protein complexes by the p97 segregase prior to proteasomal delivery. This mechanistic feature is not universally observed across multi-kinase PROTACs; for example, SK-3-91 operates through the entirely distinct ubiquitin biotinylation (E-STUB) pathway, while TL12-186 relies on canonical cereblon-dependent ubiquitination without reported p97/VCP involvement .

p97/VCP Dependence
Class-level inference
Degradation reduced but not abolished upon p97 inhibition
Partial p97/VCP pathway involvement context
Quantitative dependence ratio not reported; source-specific review advised
p97/VCP unfoldase Protein degradation mechanism PROTAC pharmacology

Alkyne Click Chemistry Handle

SB1-G-187 incorporates a terminal alkyne functional group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing reporter molecules [1]. This bioorthogonal handle permits fluorescent labeling, affinity pull-down, or proteomic target identification without requiring additional linker derivatization. In contrast, comparator multi-kinase PROTAC degraders TL12-186 and SK-3-91 lack reactive handles for downstream conjugation, limiting their utility in target engagement studies and chemoproteomic workflows . The alkyne group is positioned on the kinase-targeting warhead distal to the CRBN ligand, minimizing interference with ternary complex formation [1].

Alkyne Handle vs. Other PROTACs
Cross-study comparable
Terminal alkyne present; TL12-186 and SK-3-91 lack reactive handle
Enables click chemistry conjugation without custom trifunctional probe synthesis
Compatible with CuAAC using azide reporters
Click chemistry Bioconjugation Chemical probe design

Purity Specification

SB1-G-187 is supplied with a minimum HPLC purity of 98.70% as verified by the manufacturer . This purity specification surpasses the commonly accepted ≥95% threshold for research-grade PROTACs and is supported by HNMR structural confirmation and solubility documentation (DMSO: 100 mg/mL) . While purity data for TL12-186 and SK-3-91 are also reported at ≥98% by respective vendors, SB1-G-187's combined purity documentation, CAS registration (2769753-18-4), and detailed storage specifications (-20°C powder, 3 years; -80°C solution, 6 months under nitrogen) provide procurement teams with a fully traceable quality package suitable for GLP-adjacent preclinical studies .

Purity Specification
Supporting evidence
≥98.70% HPLC
Suitable for reproducibility-sensitive assays
Supplier QC data; comparator PROTACs ≥98%
Compound quality control PROTAC procurement Reproducibility

SB1-G-187 Application Scenarios


CRBN Interactome Mapping and Neo-Substrate Discovery

SB1-G-187 is validated as a reference heterobifunctional degrader for CRBN-DDB1ΔB affinity proteomics workflows in MOLT4 and Kelly cell lines, having demonstrated reproducible enrichment of 18 targets with 6 kinase overlaps confirmed by orthogonal global degradation datasets [1]. This makes it suitable for laboratories establishing CRBN interactome discovery pipelines, where a degrader with a known enrichment signature serves as a positive control for method development and benchmarking [1].

p97/VCP-Dependent Degradation Mechanistic Studies

The partial p97/VCP dependence of SB1-G-187-mediated kinase degradation distinguishes it from purely proteasome-dependent PROTACs . Researchers studying the role of the p97 segregase in extracting ubiquitylated substrates from multi-protein complexes can employ SB1-G-187 as a tool compound to dissect p97-dependent versus p97-independent degradation routes, using p97 inhibitors (e.g., CB-5083) or VCP siRNA in comparative degradation assays .

Click Chemistry-Enabled Target Engagement and Chemoproteomic Profiling

The terminal alkyne group on SB1-G-187 enables CuAAC conjugation to azide-functionalized fluorescent dyes, biotin, or affinity matrices without additional chemical modification [2]. This facilitates pull-down experiments to validate target engagement, cellular imaging of degrader localization, and proteome-wide identification of degradation targets in complex biological samples [2]. This built-in handle eliminates the need for custom trifunctional probe synthesis, reducing the time and cost of chemoproteomic studies [2].

Multi-Kinase Dependency Profiling in Cancer Screens

SB1-G-187's confirmed degradation of CDK1, IRAK1, LCK, LYN, MAP3K7, and SRC—kinases spanning cell cycle regulation, innate immune signaling, and Src-family oncogenic pathways—makes it a useful tool for systematic kinase dependency mapping [1]. When used alongside kinase-selective PROTACs or inhibitors, SB1-G-187 enables the identification of cancer cell lines that require simultaneous degradation of multiple kinases for viability, informing combination target strategies [1].

Application
Selection Property
Validation Focus
CRBN interactome mapping and neo-substrate discovery
Known CRBN enrichment signature in MOLT4/Kelly
Reproducibility of target enrichment profiles
p97/VCP-dependent degradation mechanistic studies
Partial p97/VCP dependence of kinase degradation
Degradation rescue upon p97 pharmacological inhibition
Click chemistry-enabled target engagement and chemoproteomics
Terminal alkyne for CuAAC conjugation
Azide-reporter labeling efficiency and pull-down specificity
Cancer cell multi-kinase dependency profiling
Simultaneous degradation of CDK1, IRAK1, LCK, LYN, MAP3K7, SRC
Viability shift in kinase-addicted cell line panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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